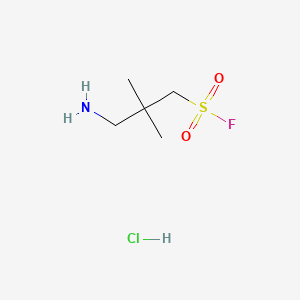
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride is a chemical compound with a unique structure that makes it valuable in various scientific research fields. It is characterized by the presence of an amino group, a sulfonyl fluoride group, and a hydrochloride salt, which contribute to its reactivity and solubility properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride typically involves multiple steps. One common method starts with the reaction of 2,2-dimethylpropane-1-sulfonyl chloride with ammonia to form 3-amino-2,2-dimethylpropane-1-sulfonamide. This intermediate is then treated with hydrogen fluoride to introduce the sulfonyl fluoride group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso compounds.
Reduction Products: Reduction can yield primary amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonyl fluoride derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride involves its interaction with molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2,2-dimethylpropane-1-sulfonamide: Lacks the sulfonyl fluoride group but has similar structural features.
2,2-Dimethylpropane-1-sulfonyl chloride: Precursor in the synthesis of the target compound.
3-Amino-2,2-dimethylpropane-1-sulfonic acid: Hydrolysis product of the sulfonyl fluoride group.
Uniqueness
3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride is unique due to the presence of both the sulfonyl fluoride and amino groups, which confer distinct reactivity and biological activity. Its ability to form covalent bonds with enzymes makes it a valuable tool in biochemical research and drug development.
Propiedades
Número CAS |
2870667-49-3 |
|---|---|
Fórmula molecular |
C5H13ClFNO2S |
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
3-amino-2,2-dimethylpropane-1-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H12FNO2S.ClH/c1-5(2,3-7)4-10(6,8)9;/h3-4,7H2,1-2H3;1H |
Clave InChI |
JZUOAVXJYFNHHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)CS(=O)(=O)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



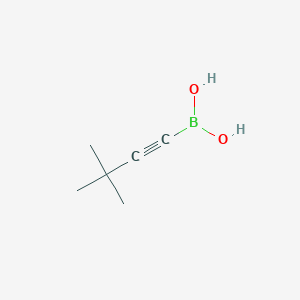
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
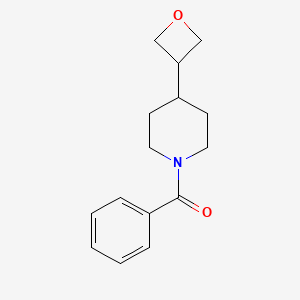
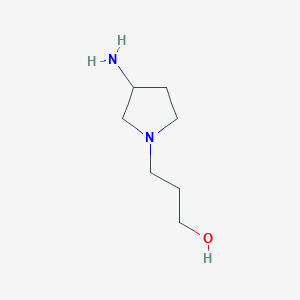
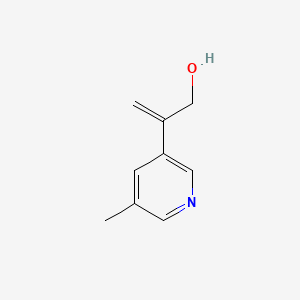
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-one](/img/structure/B13465625.png)
![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)
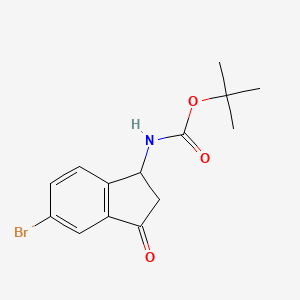

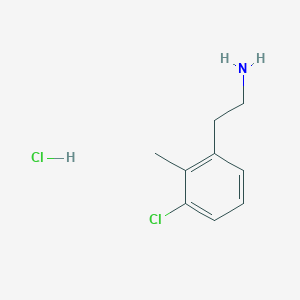
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
